molecular formula C16H19N3O B156957 3-n-Butoxy-4-aminoazobenzene CAS No. 126335-29-3

3-n-Butoxy-4-aminoazobenzene

Cat. No.: B156957
CAS No.: 126335-29-3
M. Wt: 269.34 g/mol
InChI Key: GNFHVTFCXAMDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-n-Butoxy-4-aminoazobenzene is an azo dye characterized by a butoxy (-O-(CH₂)₃CH₃) substituent at the 3-position and an amino (-NH₂) group at the 4-position of the azobenzene scaffold.

Properties

CAS No.

126335-29-3

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

2-butoxy-4-phenyldiazenylaniline

InChI

InChI=1S/C16H19N3O/c1-2-3-11-20-16-12-14(9-10-15(16)17)19-18-13-7-5-4-6-8-13/h4-10,12H,2-3,11,17H2,1H3

InChI Key

GNFHVTFCXAMDDW-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N

Synonyms

3-N-BUTOXY-4-AMINOAZOBENZENE

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

  • 4-Aminoazobenzene (AB): The parent compound lacks alkyl or alkoxy groups. It exhibits moderate hepatocarcinogenicity in mice but requires metabolic activation via N-hydroxylation .
  • N-Methyl-4-aminoazobenzene (MAB): Addition of an N-methyl group enhances hepatic carcinogenicity in mice, linked to N-oxidation and DNA adduct formation (e.g., N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene) .
  • 3-Methoxy-4-aminoazobenzene: A methoxy (-OCH₃) group at the 3-position shifts carcinogenicity to extrahepatic sites (e.g., ear duct, skin) in rats, with minimal hepatic activity .

Carcinogenic Profiles and Target Organs

Compound Substituents Species Target Organ(s) Carcinogenic Potency Key Metabolic Pathways
4-Aminoazobenzene (AB) None Mice Liver Moderate N-Hydroxylation
N-Methyl-AB (MAB) N-CH₃ Mice Liver High N-Oxidation, DNA adducts
3-Methoxy-4-aminoazobenzene 3-OCH₃, 4-NH₂ Rats Ear duct, skin High (ear duct) Unclear; likely esterification
3-n-Butoxy-4-aminoazobenzene 3-O(CH₂)₃CH₃, 4-NH₂ N/A Unknown Unknown Inferred: Alkoxy group hydrolysis, adduct formation

Metabolic Activation and DNA Adducts

  • N-Methyl Derivatives (MAB, DAB): Form stable DNA adducts (e.g., N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene), which persist in hepatic DNA and correlate with tumor multiplicity .

Species-Specific Responses

  • Mice vs. Rats: In mice, AB and its N-methyl derivatives are equipotent hepatocarcinogens, whereas rats show lower susceptibility, emphasizing species-specific metabolic differences .
  • Sex Differences : Male B6C3F1 mice are highly susceptible to hepatic tumors, while females are resistant, highlighting hormonal or metabolic influences .

Key Research Findings and Mechanistic Insights

  • Metabolic Activation : N-Oxidation of MAB by microsomal flavoprotein mixed-function amine oxidase generates reactive hydroxylamines and nitrones, which bind DNA and proteins .
  • Adduct Stability: N-(Deoxyguanosin-8-yl)-4-aminoazobenzene adducts are more persistent in DNA than N-methylated variants, suggesting substituents influence repair efficiency .
  • Structural Determinants: N-Alkylation: Enhances hepatic targeting and carcinogenicity in mice . 3-Alkoxy Substitution: Redirects carcinogenicity to extrahepatic tissues (e.g., ear duct) in rats .

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